1H-Pyrrole-2,5-dione, 1-acetyl-

Description

BenchChem offers high-quality 1H-Pyrrole-2,5-dione, 1-acetyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrole-2,5-dione, 1-acetyl- including the price, delivery time, and more detailed information at info@benchchem.com.

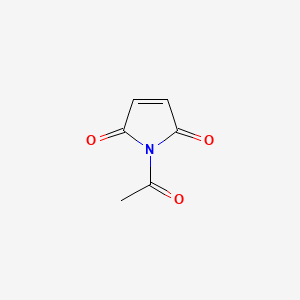

Structure

3D Structure

Properties

IUPAC Name |

1-acetylpyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c1-4(8)7-5(9)2-3-6(7)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWOONDJYHBYTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=O)C=CC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00554831 | |

| Record name | 1-Acetyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88882-09-1 | |

| Record name | 1-Acetyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Trajectories and Foundational Discoveries of N Acetylated Maleimides

The development of N-acetylated maleimides is intrinsically linked to the broader history of maleimides, a class of compounds recognized for their utility in organic synthesis and bioconjugation. While the parent compound, maleimide (B117702), has been known for over a century, the focused synthesis and study of its N-acetylated derivative are more recent developments.

Early research into maleimides primarily centered on their use as dienophiles in Diels-Alder reactions and in the formation of polymers. The discovery that the maleimide group can selectively react with thiol groups, such as those found in the amino acid cysteine, marked a pivotal moment. This finding opened the door for the development of a wide array of N-substituted maleimides as tools for chemical biology.

The synthesis of N-acetylated maleimides can be seen as a logical progression in the exploration of this versatile scaffold. The introduction of an acetyl group at the nitrogen atom modulates the electronic properties and reactivity of the maleimide ring. While specific historical accounts detailing the first synthesis of N-acetylmaleimide are not prominently documented in seminal literature, its preparation follows established synthetic routes for N-substituted maleimides. These methods typically involve the reaction of maleic anhydride (B1165640) with an appropriate nitrogen-containing reactant, in this case, a source of an acetylamino group, followed by a dehydration/cyclization step. The foundational work on the reactivity of maleimides with thiols laid the groundwork for investigating how N-acetylation would influence this critical reaction.

Structural Framework and Reactivity Profile of 1h Pyrrole 2,5 Dione, 1 Acetyl N Acetylmaleimide

The structural and reactive nature of N-acetylmaleimide is central to its utility in chemical research.

The molecule features a five-membered pyrrole-2,5-dione ring, which is a planar and electron-deficient system. This ring is substituted at the nitrogen atom with an acetyl group. The presence of two carbonyl groups flanking the nitrogen atom significantly influences the electronic distribution within the ring, rendering the carbon-carbon double bond highly electrophilic.

Table 1: Structural and Chemical Properties of 1H-Pyrrole-2,5-dione, 1-acetyl-

| Property | Value |

| Molecular Formula | C₆H₅NO₃ |

| Molecular Weight | 139.11 g/mol |

| IUPAC Name | 1-acetyl-1H-pyrrole-2,5-dione |

| Ring System | Pyrrole-2,5-dione (Maleimide) |

| Key Functional Groups | Imide, Ketone, Alkene |

The reactivity of N-acetylmaleimide is dominated by the electrophilicity of its carbon-carbon double bond. This makes it a prime candidate for Michael addition reactions, particularly with soft nucleophiles like thiols. The reaction with a thiol-containing compound, such as cysteine in a protein, proceeds via the attack of the thiolate anion on one of the double bond carbons, leading to the formation of a stable thioether linkage. The rate of this reaction is pH-dependent, with higher rates observed at pH values where the thiol group is deprotonated to the more nucleophilic thiolate.

The acetyl group on the nitrogen atom can influence the reactivity of the maleimide (B117702) ring compared to other N-substituted maleimides. For instance, in comparison to N-alkyl maleimides, the electron-withdrawing nature of the acetyl group can further enhance the electrophilicity of the double bond. This can lead to faster reaction rates with thiols.

Overview of Key Academic Research Areas and Methodologies

Conventional Synthetic Routes to N-Acetylmaleimide

The most established and widely employed method for the synthesis of N-substituted maleimides, including N-acetylmaleimide, is a two-step process commencing with the reaction of maleic anhydride (B1165640) with a primary amine. This initial reaction forms the corresponding N-substituted maleamic acid, which is subsequently cyclized to the desired maleimide.

In the case of N-acetylmaleimide, the synthesis would theoretically proceed via the reaction of maleic anhydride with acetamide (B32628) or a related acetyl-containing nucleophile to form N-acetylmaleamic acid. This intermediate is then subjected to dehydration to yield the final product. The cyclization step is typically achieved through chemical dehydration using reagents like acetic anhydride, often in the presence of a catalyst such as sodium acetate (B1210297). google.comorgsyn.org This classical approach, while effective, can generate significant amounts of acidic waste, prompting the exploration of more environmentally benign alternatives. google.com

The general mechanism for the formation of N-substituted maleimides involves the initial nucleophilic attack of the amine on one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring and the formation of the maleamic acid. The subsequent cyclodehydration, often promoted by heat or chemical dehydrating agents, involves the intramolecular attack of the amide nitrogen on the remaining carboxylic acid group, followed by the elimination of a water molecule to form the stable five-membered imide ring. researchgate.netlew.ro

A detailed procedure for a related compound, N-phenylmaleimide, involves dissolving maleic anhydride in a suitable solvent like diethyl ether and adding aniline. The resulting maleanilic acid precipitates and is then heated with acetic anhydride and sodium acetate to effect cyclization, yielding N-phenylmaleimide in good yields. orgsyn.org This serves as a well-documented template for the synthesis of other N-substituted maleimides.

Green Chemistry Principles and Sustainable Synthesis of N-Acetylated Maleimides

In recent years, the principles of green chemistry have driven the development of more sustainable synthetic routes to maleimides, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency. One significant advancement is the use of water as a solvent for the synthesis of maleimides. A notable green method involves the reaction of the exo-Diels-Alder adduct of furan (B31954) and maleic anhydride with amino acids in water, which upon heating, releases furan to afford the desired maleimides in good to excellent yields. This approach is not only environmentally friendly but also offers a straightforward pathway to chiral maleimides. The use of microwave irradiation in this aqueous system can further accelerate the reaction.

Another green strategy is the development of solvent-free reaction conditions. For instance, the conversion of maleanilic acids to maleimides has been achieved by grinding the reactants with dicyclohexylcarbodiimide (B1669883) at room temperature, offering a significant reduction in solvent waste. Furthermore, microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the synthesis of N-substituted maleimides. nist.gov Microwave heating can dramatically reduce reaction times and improve yields, often under solvent-free or minimal solvent conditions, aligning well with the goals of green chemistry. A study on the synthesis of N-(4-chlorophenyl)maleimide demonstrated that microwave heating at 90°C for just 30 seconds could achieve the cyclization of the corresponding maleanilic acid, a significant improvement over conventional heating which required 60 minutes at 60-70°C. nist.gov

Comparison of Conventional and Green Synthesis Methods for Maleimides

| Method | Solvent | Key Features | Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | Acetic Anhydride | Chemical dehydration with catalyst (e.g., sodium acetate). | Well-established, generally good yields. | google.comorgsyn.org |

| Aqueous Synthesis | Water | Reaction of furan-maleic anhydride adduct with amines. | Environmentally benign solvent, applicable to chiral synthesis. | |

| Microwave-Assisted Synthesis | Minimal or no solvent | Rapid heating, reduced reaction times. | Energy efficient, faster, often higher yields. | nist.gov |

| Solvent-Free Grinding | None | Mechanical activation with a solid dehydrating agent. | Eliminates solvent waste, simple procedure. |

Preparation of Substituted 1H-Pyrrole-2,5-dione Derivatives for Tailored Reactivity

The versatility of the maleimide scaffold allows for the synthesis of a wide array of substituted derivatives with tailored reactivity for specific applications. Substitutions can be introduced at the nitrogen atom (N-substitution) or on the pyrrole (B145914) ring itself (C-substitution).

N-Substituted Derivatives:

The most common approach to modify the properties of maleimides is by varying the substituent on the nitrogen atom. This is typically achieved by reacting maleic anhydride with a diverse range of primary amines. For example, a series of N-aryl maleimides have been synthesized from various anilines, providing compounds with different electronic and steric properties. mdpi.com Similarly, N-alkylmaleimides can be prepared from aliphatic amines. The synthesis of N-amino-maleimide derivatives, containing a hydrazone group, has also been reported, starting from the reaction of maleic anhydride with hydrazine, followed by condensation with various aldehydes and ketones.

C-Substituted Derivatives:

Substitution on the carbon atoms of the pyrrole-2,5-dione ring can also be achieved, leading to derivatives with altered dienophilic reactivity and other chemical properties. For instance, 3,4-disubstituted maleimides can be synthesized through palladium-catalyzed cross-coupling reactions of 3,4-dihalomaleimides with organometallic reagents. This allows for the introduction of various alkyl, aryl, and alkynyl groups at the 3 and 4 positions of the maleimide ring. lew.ro Another approach involves the reaction of N-substituted amidrazones with 2,3-dimethylmaleic anhydride to yield 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives. mdpi.com

Examples of Substituted 1H-Pyrrole-2,5-dione Derivatives

| Derivative Type | Synthetic Precursors | Key Reaction | Resulting Substituents | Reference |

|---|---|---|---|---|

| N-Aryl | Maleic anhydride, Substituted anilines | Amine acylation and cyclodehydration | Aryl groups on the nitrogen atom | mdpi.com |

| N-Alkyl | Maleic anhydride, Aliphatic amines | Amine acylation and cyclodehydration | Alkyl groups on the nitrogen atom | |

| N-Amino | Maleic anhydride, Hydrazine | Formation of N-aminomaleimide, then condensation | Amino or substituted amino groups on the nitrogen | |

| 3,4-Disubstituted | 3,4-Dihalomaleimides, Organometallic reagents | Palladium-catalyzed cross-coupling | Alkyl, aryl, or alkynyl groups on the ring carbons | lew.ro |

Advanced Techniques in N-Acetylated Maleimide Precursor Formation

The field of organic synthesis is continually evolving, with new techniques being developed to enhance efficiency, selectivity, and sustainability. The synthesis of maleimides and their precursors has benefited from these advancements.

Photocatalysis and Electrochemical Methods: Recent reviews highlight the expanding utility of photocatalysis and electrochemical methods in maleimide chemistry. These techniques offer more sustainable and selective approaches for synthesizing complex molecules and can be applied to annulation and C-H activation reactions involving maleimide scaffolds. researchgate.net While specific applications to N-acetylmaleimide are still emerging, these methods hold significant promise for future synthetic strategies.

Catalyst-Free, Three-Component Reactions: A novel, catalyst-free, three-component coupling reaction has been developed for the synthesis of amidinomaleimides. This one-pot reaction combines secondary amines, aldehydes, and azidomaleimides under mild conditions, often in aqueous solvents, to produce densely functionalized maleimides in high yields. This modular and convergent approach represents a significant step forward in the efficient construction of complex maleimide derivatives.

Microwave-Assisted Organic Synthesis (MAOS): As mentioned in the context of green chemistry, microwave irradiation is a powerful tool for accelerating the synthesis of N-acetylated maleimide precursors. nist.gov The rapid and uniform heating provided by microwaves can significantly reduce reaction times for the cyclization of maleamic acids to maleimides, often leading to cleaner reactions and higher yields compared to conventional heating methods. This technique has been successfully applied to the synthesis of various N-substituted maleimides and is a prime example of an advanced technique that also aligns with sustainable principles.

Advanced Synthetic Techniques for Maleimide Derivatives

| Technique | Principle | Potential Advantages | Reference |

|---|---|---|---|

| Photocatalysis | Use of light to initiate chemical reactions via a photocatalyst. | High selectivity, mild reaction conditions, sustainable. | researchgate.net |

| Electrochemical Synthesis | Use of electric current to drive chemical reactions. | Avoids stoichiometric reagents, can offer unique reactivity. | researchgate.net |

| Catalyst-Free Multicomponent Reactions | Combining three or more reactants in a single step without a catalyst. | High atom economy, operational simplicity, modularity. | |

| Microwave-Assisted Synthesis | Using microwave energy for rapid and efficient heating. | Drastically reduced reaction times, improved yields, energy efficiency. | nist.gov |

Cycloaddition Reactions

Cycloaddition reactions involving N-acetylmaleimide are a cornerstone of its chemical utility, providing access to complex cyclic structures. The electron-withdrawing nature of the two carbonyl groups enhances the reactivity of the alkene for these transformations.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions are another class of pericyclic reactions that form five-membered heterocyclic rings. wikipedia.org These reactions involve a 1,3-dipole, a molecule with a three-atom π-system containing four electrons, and a dipolarophile, which is typically an alkene or alkyne. wikipedia.orgnih.gov N-acetylmaleimide, with its electron-deficient double bond, can act as a dipolarophile in these reactions.

The reaction mechanism is generally considered to be a concerted process. wikipedia.org A variety of 1,3-dipoles, such as azides, nitrones, and carbonyl ylides, can react with N-acetylmaleimide to generate a diverse range of five-membered heterocyclic structures. nih.gov For example, the reaction of an azide (B81097) with an alkyne (a Huisgen cycloaddition) forms a triazole, a reaction that is often catalyzed by copper to improve speed and regioselectivity. youtube.com While N-acetylmaleimide is an alkene, similar principles apply to its reactions with 1,3-dipoles.

Nucleophilic Addition Reactions

The electron-deficient double bond of N-acetylmaleimide is susceptible to attack by nucleophiles. wikipedia.org This reactivity is fundamental to its use in bioconjugation, where the thiol groups of cysteine residues in proteins act as nucleophiles.

The general mechanism of nucleophilic addition to an α,β-unsaturated carbonyl compound like N-acetylmaleimide can proceed via a Michael-type addition. The nucleophile attacks one of the β-carbon atoms of the double bond, leading to the formation of an enolate intermediate. libretexts.org This intermediate is then protonated to yield the final addition product. libretexts.org These reactions can be catalyzed by either acid or base. libretexts.org In a basic medium, a strong nucleophile directly attacks the electrophilic carbon. youtube.com Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon and the conjugated system. libretexts.org

Common nucleophiles that add to maleimides include thiols, amines, and other soft nucleophiles. The reaction with thiols is particularly important in biochemistry for labeling proteins and peptides.

Michael Addition Reactions of N-Acetylmaleimide

The 1H-Pyrrole-2,5-dione, 1-acetyl-, commonly known as N-acetylmaleimide, possesses a highly electrophilic carbon-carbon double bond within its maleimide ring. This feature makes it an excellent Michael acceptor, readily undergoing conjugate addition reactions with a wide variety of nucleophiles. The Michael addition is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. nih.govijsdr.org In the context of N-acetylmaleimide, this reactivity is fundamental to its applications, particularly in biochemistry and materials science.

Elucidation of Reaction Mechanisms and Transition States

The Michael addition reaction is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. ijsdr.org The mechanism for the addition of amines to Michael acceptors, known as the aza-Michael reaction, is generally considered to be a third-order reaction, being first order in the acceptor and second order in the amine donor. d-nb.infosemanticscholar.org This kinetic profile is explained by the formation of a rate-determining zwitterionic transition state where a second amine molecule facilitates the proton transfer from the attacking nitrogen to the α-carbon of the olefin. semanticscholar.org

Theoretical calculations and mechanistic studies on related maleimide systems provide further insight. For instance, in organocatalyzed Michael additions, computational studies have been used to explain the solvent effect by identifying a transition state where a substituent on the catalyst is activated by hydrogen bonding with surrounding solvent molecules. nih.gov In the acid-catalyzed intramolecular oxa-Michael addition, a plausible mechanism involves the protonation of the carbonyl oxygen by a Brønsted acid, which activates the substrate for ring closure to form an enol intermediate. semanticscholar.org Alternatively, Lewis acids can coordinate with the carbonyl oxygen, initiating the C-O bond formation to generate an intermediate that regenerates the catalyst. semanticscholar.org These studies underscore the complex interplay of catalysts, solvents, and substrate activation in determining the reaction pathway and efficiency of Michael additions to the maleimide scaffold.

Organocatalytic Approaches to Enantioselective Michael Additions

Organocatalysis has emerged as a powerful strategy for synthesizing chiral compounds, and the Michael addition is a well-studied transformation for creating new C-C bonds in a highly enantioselective manner. nih.gov The addition of aldehydes to maleimides is particularly valuable as the resulting succinimide (B58015) products are precursors to biologically significant molecules and feature a newly formed quaternary center. nih.gov

Various organocatalysts have been successfully employed for the asymmetric Michael addition to N-substituted maleimides. Bifunctional organocatalysts, which often contain a primary or secondary amine group and a thiourea (B124793) motif, are particularly effective. nih.gov For example, a thiourea-based catalyst derived from (R,R)-1,2-diphenylethylenediamine has been shown to promote the reaction between isobutyraldehyde (B47883) and N-phenylmaleimide in water, achieving high yields and excellent enantioselectivity with a very low catalyst loading. nih.gov Dipeptides have also been utilized as chiral organocatalysts for the asymmetric Michael addition of enolizable aldehydes to N-arylmaleimides. researchgate.net These reactions demonstrate the potential for green chemistry approaches, utilizing environmentally benign solvents like water or even solvent-free conditions. nih.govresearchgate.net

| Catalyst/Conditions | Michael Donor | Michael Acceptor | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| N-mono-thiourea (0.01 mol%) in water | Isobutyraldehyde | N-phenylmaleimide | ≥97 | 99 | nih.gov |

| N-mono-thiourea (0.01 mol%) in water | Cyclohexanecarboxaldehyde | N-phenylmaleimide | 98.6 | 99 | nih.gov |

| Dipeptide catalyst with aq. NaOH | Enolizable aldehydes | N-arylmaleimides | - | - | researchgate.net |

| Chiral primary amine-salicylamide in deep eutectic solvents | α,α-disubstituted aldehydes | Maleimides | - | up to 88 | researchgate.net |

Thiol-Michael Reactions and Sulfhydryl Group Reactivity

The reaction between the maleimide group and a thiol (sulfhydryl) group is a specific and highly efficient type of Michael addition, often referred to as a "click" reaction. This reaction proceeds rapidly under mild conditions to form a stable carbon-sulfur bond, making it exceptionally useful for biological applications. nih.govmdpi.com

Kinetic and Computational Analysis of Thiol-Michael Additions

The kinetics of the thiol-maleimide reaction are significantly influenced by pH. The reaction proceeds through the nucleophilic attack of the thiolate anion (S⁻) on the maleimide double bond. nih.gov Consequently, the reaction rate is highly dependent on the pKa of the thiol and the pH of the medium, as these factors determine the concentration of the reactive thiolate species. Kinetic studies on N-ethylmaleimide, a close analog of N-acetylmaleimide, revealed that the second-order rate constant for the reaction with a thiolate anion is approximately 2.2 x 10⁶ M⁻¹ min⁻¹, while the protonated thiol is essentially unreactive, with its intrinsic reactivity being over 10¹⁰-fold lower than the thiolate. nih.gov

Kinetic analyses are crucial for applications like hydrogel formation, where the gelation rate must be controlled to ensure homogeneity. mdpi.comnih.gov Fast gelation can lead to non-uniform microstructures, affecting the material's bulk properties and cellular responses. nih.gov Studies have shown that the reaction kinetics can be modulated by factors such as the steric and electronic properties of the thiol. nsf.gov For instance, in some systems, a secondary thiol reacts faster than a primary thiol due to the increased reactivity of the corresponding thiolate anion. nsf.gov The reaction can also be slowed by adding certain amino acid-containing peptides, which allows for more adequate mixing and the formation of more homogenous hydrogel networks. mdpi.com

Methodologies for Protein Thiol Blocking and Conjugation

The high reactivity and specificity of the maleimide group toward sulfhydryl groups make it an invaluable tool for protein chemistry. nih.gov Maleimides are widely used to block or label cysteine residues, which are often crucial for protein structure, function, and redox signaling. nih.govresearchgate.net By using maleimide derivatives, researchers can quantify reactive thiols within the proteome. nih.gov

The standard procedure involves reacting proteins with a maleimide compound, such as N-ethylmaleimide (NEM), to form a stable thioether bond, effectively "blocking" the cysteine residue from other reactions like oxidation. nih.govresearchgate.netresearchgate.net This method is often used to study the redox state of proteins; for example, reduced thiols can first be blocked with unlabeled NEM, then oxidized thiols can be reduced and subsequently labeled with a reporter-tagged maleimide or iodoacetamide (B48618) derivative. researchgate.net Maleimides conjugated to biotin or fluorescent dyes are commonly used for the detection, purification, and quantification of specific proteins or to monitor changes in their thiol status. nih.gov This covalent conjugation strategy is fundamental to creating antibody-drug conjugates, attaching proteins to surfaces, and assembling protein-based biomaterials. tcichemicals.com

Aza-Michael Addition Reactions Involving N-Acetylmaleimide Analogs

The aza-Michael reaction, the addition of a nitrogen-based nucleophile to an electron-deficient alkene, is a powerful method for forming C-N bonds. nih.govnih.gov This reaction is of great importance for the synthesis of β-amino carbonyl compounds and other nitrogen-containing scaffolds that are prevalent in bioactive natural products and pharmaceuticals. nih.gov The reaction is highly atom-economical, often proceeding with 100% efficiency and without side products. d-nb.info

While often catalyzed by bases or acids, aza-Michael additions can also proceed under catalyst-free conditions, particularly with reactive amines and acceptors. d-nb.infosemanticscholar.org The mechanism typically involves a second molecule of the amine nucleophile acting as a proton shuttle in the transition state. semanticscholar.org A wide range of nitrogen nucleophiles, including aliphatic and aromatic amines, N-heterocycles like imidazoles and benzotriazoles, and amides, can participate in this reaction with various Michael acceptors. d-nb.infonih.govresearchgate.net

In some cases, the initial aza-Michael addition is followed by a subsequent intramolecular cyclization, creating complex heterocyclic structures in a single cascade reaction. nih.gov For example, the reaction of primary amines with itaconic acid derivatives first forms the aza-Michael adduct, which then undergoes an intramolecular cyclization to yield an N-substituted pyrrolidone ring. nih.gov Such cascade reactions are highly valuable for generating functional monomers for polymerization. nih.gov The study of aza-Michael additions to maleimide analogs and other α,β-unsaturated systems continues to yield novel synthetic methodologies and new molecular structures. nih.govwhiterose.ac.uk

Seleno-Michael Addition Reactions

The Michael addition of organoselenium compounds, known as the seleno-Michael addition, represents a powerful method for the formation of carbon-selenium bonds. In the context of 1H-Pyrrole-2,5-dione, 1-acetyl-, the electron-withdrawing nature of the two carbonyl groups renders the β-carbon of the α,β-unsaturated system highly electrophilic and susceptible to attack by soft nucleophiles like selenols (RSeH).

While specific studies on the seleno-Michael addition to 1H-Pyrrole-2,5-dione, 1-acetyl- are not extensively documented, the reactivity can be inferred from studies on related maleimide systems. The general reaction scheme is presented below:

General Reaction Scheme for Seleno-Michael Addition to a Maleimide:

Detailed research on analogous systems has demonstrated the viability of this transformation. For instance, the reaction of various selenols with N-substituted maleimides proceeds efficiently to afford the corresponding seleno-succinimides. nih.gov The aminoarylselenation of maleimides has also been reported, showcasing the versatility of this reaction.

Table 1: Examples of Seleno-Michael Addition to Maleimide Derivatives

| Entry | Maleimide Derivative | Selenium Reagent | Product | Yield (%) |

| 1 | N-Phenylmaleimide | Benzeneselenol | 1-Phenyl-3-(phenylselanyl)pyrrolidine-2,5-dione | High |

| 2 | N-Ethylmaleimide | Methaneselenol | 1-Ethyl-3-(methylselanyl)pyrrolidine-2,5-dione | Good |

Note: The yields are qualitative as specific literature for 1H-Pyrrole-2,5-dione, 1-acetyl- is not available. The examples are based on the general reactivity of maleimides.

Radical Reactions and Associated Mechanistic Pathways

The double bond of the maleimide ring in 1H-Pyrrole-2,5-dione, 1-acetyl- is also susceptible to attack by radical species. N-substituted maleimides are known to participate in free-radical polymerization and other radical addition reactions. tandfonline.com The acetyl group is expected to influence the reactivity of the double bond but not prevent its participation in radical processes.

The mechanistic pathway for radical reactions involving 1H-Pyrrole-2,5-dione, 1-acetyl- follows the fundamental steps of a radical chain reaction: initiation, propagation, and termination.

Initiation: The reaction is initiated by the generation of free radicals from a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon thermal or photochemical decomposition. These primary radicals then add to the electron-deficient double bond of the maleimide to form a more stable substituted radical intermediate.

Propagation: The newly formed radical can then react with another monomer of 1H-Pyrrole-2,5-dione, 1-acetyl-, leading to the growth of a polymer chain. This step involves the repeated addition of monomer units to the growing radical chain. The photo-induced copolymerization of N-substituted maleimides with electron donor monomers has been shown to proceed efficiently. kpi.ua

Termination: The radical chain reaction is terminated when two growing radical chains combine (combination) or when a hydrogen atom is transferred from one radical chain to another (disproportionation), resulting in the formation of stable, non-radical products.

Beyond polymerization, maleimides can undergo other radical additions. For instance, the atom transfer radical addition (ATRA) of alkyl halides to alkenes is a well-established method, and it is conceivable that 1H-Pyrrole-2,5-dione, 1-acetyl- could serve as a substrate in such reactions.

Table 2: Representative Radical Reactions of N-Substituted Maleimides

| Entry | Maleimide Derivative | Reaction Type | Initiator/Conditions | Product Type |

| 1 | N-tert-Butylmaleimide | Homopolymerization | Chiral substances | Optically active homopolymer |

| 2 | N-Substituted Maleimides | Copolymerization with Styrene (B11656) | Free-radical initiator | Optically active copolymer |

| 3 | N-Alkyl Maleimides | Photo-induced Copolymerization with Vinyl Ethers | UV-radiation | Alternating copolymer |

Polymer Chemistry and Macromolecular Engineering with 1h Pyrrole 2,5 Dione, 1 Acetyl

Polymerization Mechanisms Initiated or Propagated by N-Acetylmaleimide

The polymerization behavior of N-acetylmaleimide is largely dictated by the electrophilic nature of its double bond, making it an excellent monomer for certain types of polymerization, particularly in copolymerization systems.

Free Radical Polymerization and Alternating Copolymerization

N-substituted maleimides, including N-acetylmaleimide, readily participate in free radical polymerization. researchgate.net While they can homopolymerize, they are most notable for their strong tendency to undergo alternating copolymerization with electron-rich, or "donor," monomers. cmu.edu This behavior stems from the significant difference in electron density between the electron-poor maleimide (B117702) double bond and the electron-rich double bond of a donor comonomer, such as styrene (B11656) or vinyl ethers.

The mechanism often involves the formation of a charge-transfer complex (CTC) between the donor and acceptor monomers prior to polymerization. cmu.edu This complex can then be initiated by a free radical source, such as azobisisobutyronitrile (AIBN), to propagate as a single unit, leading to a highly alternating polymer structure. cmu.edutandfonline.com The degree of alternation is dependent on factors like the specific comonomers, solvent, and temperature. cmu.edu

The tendency towards alternation is quantified by monomer reactivity ratios (r₁ and r₂). For an ideal alternating copolymerization, both r₁ and r₂ are close to zero, indicating that each radical preferentially reacts with the other monomer type. tulane.edu Studies on various N-substituted maleimides copolymerized with donor monomers consistently show low reactivity ratios, confirming their strong alternating behavior. tandfonline.comresearchgate.net For instance, the copolymerization of N-(4-carboxyphenyl)maleimide (CPMI) with styrene (St) yields reactivity ratios of r₁(CPMI) = 0.08 and r₂(St) = 0.22, signifying a high propensity for alternation. tandfonline.com Similarly, under certain high-viscosity conditions like reactive extrusion, the reactivity ratios of monomers like N-phenylmaleimide and methyl methacrylate (B99206) can approach 1, leading to copolymers with compositions that mirror the feed ratio. rsc.org

| N-Substituted Maleimide (M₁) | Comonomer (M₂) | r₁ | r₂ | Copolymerization Type | Reference |

|---|---|---|---|---|---|

| N-(4-carboxyphenyl)maleimide | Styrene | 0.08 | 0.22 | Alternating | tandfonline.com |

| N-(4-carboxyphenyl)maleimide | Methyl Methacrylate | 0.26 | 2.51 | Non-ideal | tandfonline.com |

| Maleate-terminated PEG | Vinylbenzyl-terminated PS | 0.765 | 0.064 | Alternating tendency | kpi.ua |

| Maleic acid ethyl ester | Styrene | 0.035 | 0.13 | Alternating | kpi.ua |

Ring-Opening Polymerization (ROP) with N-Acetylated Maleimide Derivatives

The five-membered imide ring of N-acetylmaleimide is highly stable and generally does not undergo ring-opening polymerization (ROP) under typical catalytic or thermal conditions used for cyclic esters or ethers. acs.org Therefore, N-acetylmaleimide itself is not considered a conventional monomer for ROP.

However, specific N-substituted maleimide derivatives can be involved in ring-opening reactions under non-traditional conditions. For example, research has demonstrated an electrocatalytic ring-opening dihydroalkoxylation of N-aryl maleimides. acs.org This process involves a cascade of single-electron transfer oxidation, radical reduction, rearrangement-ring cleavage, and nucleophilic addition, but it is a difunctionalization reaction rather than a polymerization method to produce high molecular weight polymers. acs.org

In a different context, maleimide derivatives have been used to functionalize polymers created by other means, including ROP. For instance, polymers made by the ring-opening copolymerization of epoxides and CO₂ have been functionalized post-polymerization with various maleimide derivatives through Diels-Alder reactions, showcasing the reactivity of the maleimide group rather than the ring-opening of the imide itself. nih.gov Anionic polymerization of N-substituted maleimides initiated by N-heterocyclic carbenes has also been shown to produce cyclic polymers through a process of polymerization followed by back-biting ring closure, not through a ring-opening mechanism. nitech.ac.jp

Post-Polymerization Modification Utilizing N-Acetylmaleimide Reactivity

Post-polymerization modification is a powerful strategy for introducing specific functionalities into polymers that might not be compatible with the polymerization conditions. researchgate.net The maleimide group, as present in N-acetylmaleimide, is an exceptionally useful functional handle for such modifications due to its high reactivity and specificity, particularly towards thiol groups. nih.govnanosoftpolymers.com

The primary reaction utilized is the thiol-maleimide Michael addition, a highly efficient "click" reaction that forms a stable thioether bond. researchgate.netresearchgate.net This reaction is chemoselective, proceeding rapidly at physiological pH (6.5-7.5) with minimal side reactions. thermofisher.com This specificity allows for the precise conjugation of thiol-containing molecules, including peptides, proteins, and other functional small molecules, to polymers bearing maleimide groups. acs.orgnih.gov

The strategy can be implemented in two main ways:

Polymerization of a maleimide-containing monomer: A monomer with a maleimide group (often protected during polymerization and deprotected afterward) is copolymerized to create a polymer scaffold. nih.govacs.org This scaffold can then be functionalized by reacting it with various thiol-containing compounds. acs.org

Functionalization with a maleimide compound: A pre-existing polymer with nucleophilic side chains (like primary amines or thiols) is reacted with a maleimide-containing molecule. While less common for N-acetylmaleimide itself, this approach is used with other maleimide derivatives to introduce the reactive maleimide handle onto a polymer backbone for subsequent conjugation steps. acs.org

The versatility of this approach has been demonstrated in the creation of functional surfaces, hydrogels, and bioconjugates. researchgate.netresearchgate.net For example, star polymers synthesized by RAFT polymerization have been end-functionalized with maleimide groups, enabling the site-specific attachment of proteins to create multimeric bioconjugates. acs.orgnih.gov

| Polymer System | Maleimide Source/Strategy | Reactant for Modification | Application/Purpose | Reference |

|---|---|---|---|---|

| Porous polymeric monolith | Surface functionalization to introduce thiol groups, followed by reaction with functional maleimides | C8-maleimide, COOH-maleimide | Control of surface properties for chromatography | researchgate.net |

| PEG Methacrylate brushes | Copolymerization with a furan-protected maleimide monomer, followed by retro-Diels-Alder deprotection | Low molecular weight thiols, biotin-thiol | Creation of non-fouling, functional surface coatings | acs.org |

| Four-armed poly(NIPAAm) | End-group functionalization using a furan-protected azo-initiator containing a maleimide | Thiol-modified T4 Lysozyme | Synthesis of multimeric protein-polymer conjugates | acs.orgnih.gov |

| Polymethacrylates | Use of a "protected" maleimide initiator for polymerization, followed by deprotection | Glutathione (thiol-containing peptide) | Synthesis of well-defined, maleimide-terminated hydrophilic polymers | acs.org |

N-Acetylmaleimide in Cross-linking Strategies for Advanced Polymeric Materials

The carbon-carbon double bond of the maleimide ring is a potent dienophile and Michael acceptor, making it highly suitable for cross-linking reactions to form robust polymer networks. While N-acetylmaleimide itself is a monofunctional molecule and thus cannot act as a cross-linker alone, its chemistry is foundational to the widely used bismaleimide (B1667444) (BMI) resins. BMI resins are thermosetting polymers that contain two maleimide groups per molecule, enabling the formation of a three-dimensional network upon curing. mdpi.compolymerinnovationblog.com

The curing or cross-linking of BMI resins can proceed through several mechanisms, often at elevated temperatures (200-250°C), and typically without the evolution of volatile byproducts. mdpi.compolymerinnovationblog.com Key cross-linking reactions include:

Michael Addition: Diamines are common curing agents for BMIs. The amine groups add across the maleimide double bonds in a Michael addition reaction, extending the chains and forming cross-links. polymerinnovationblog.com

Ene-Alder Reaction: BMIs are often formulated with co-monomers containing allyl groups, such as o,o'-diallyl bisphenol A (DABA). The curing proceeds via an "ene" reaction between the allyl group and the maleimide double bond. polymerinnovationblog.com

Free-Radical Polymerization: The maleimide double bonds can undergo thermally induced free-radical polymerization to form a cross-linked structure. polymerinnovationblog.com

Diels-Alder Reaction: The maleimide group can act as a dienophile in Diels-Alder reactions with diene-containing comonomers to form a cross-linked network. mdpi.comnih.gov

These cross-linking strategies produce materials with high thermal stability, excellent mechanical properties, and good chemical resistance. mdpi.comnih.gov By selecting different BMI structures and curing agents, the properties of the final thermoset, such as cross-link density and toughness, can be precisely controlled. mdpi.compolymerinnovationblog.com For instance, incorporating flexible chain segments into the BMI backbone or using toughening comonomers can enhance the mechanical performance of the resulting composite materials. mdpi.com

Advanced Applications of 1h Pyrrole 2,5 Dione, 1 Acetyl in Materials Science and Chemical Biology

N-Acetylmaleimide in Click Chemistry Methodologies

Click chemistry encompasses a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for creating complex molecular architectures. wikipedia.orgmt.com N-Acetylmaleimide's unique electronic properties make it a suitable partner in several click chemistry strategies, most notably in strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (iEDDA) reactions.

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules within living systems without interfering with native biochemical processes. magtech.com.cnnih.gov This reaction relies on the high reactivity of a strained alkyne, typically a cyclooctyne (B158145) derivative, towards an azide (B81097), forming a stable triazole linkage. rsc.org While N-acetylmaleimide itself does not directly participate as the strained alkyne or the azide, its derivatives can be strategically integrated into SPAAC systems.

The core principle involves pre-functionalizing one of the reacting partners, either the azide or the strained alkyne, with a maleimide (B117702) group. Subsequent to the SPAAC reaction, the maleimide moiety becomes available for further conjugation reactions. This modular approach allows for the sequential and controlled assembly of complex biomolecular conjugates. For instance, a protein can be metabolically labeled with an azide-containing amino acid, which is then reacted with a strained alkyyene carrying a maleimide group via SPAAC. The resulting maleimide-functionalized protein can then be conjugated to a thiol-containing molecule, such as a drug or a fluorescent probe.

The kinetics of SPAAC reactions are a critical factor, with second-order rate constants varying significantly depending on the structure of the strained alkyne.

| Strained Alkyne Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide |

| DIFO | ~0.1 |

| BCN | ~0.5 |

| DIBO | ~1 |

This table presents representative second-order rate constants for common strained alkynes used in SPAAC reactions. The reactivity can be further tuned by modifying the substituents on the cyclooctyne ring. nih.gov

The utility of SPAAC has been demonstrated in various applications, including the development of targeted drug delivery systems and the study of glycoconjugate biosynthesis. nih.govnih.gov The ability to incorporate maleimide functionality through SPAAC provides a powerful tool for creating multifunctional biomaterials and probes.

The inverse-electron-demand Diels-Alder (iEDDA) reaction is another powerful bioorthogonal reaction known for its exceptionally fast kinetics. rsc.orgnih.gov Unlike the normal Diels-Alder reaction, iEDDA involves the cycloaddition of an electron-poor diene with an electron-rich dienophile. wikipedia.orgyoutube.com N-Acetylmaleimide, with its electron-deficient alkene, can serve as a potent dienophile in these reactions.

The most common dienes used in iEDDA reactions are tetrazines, which are highly electron-deficient heterocyclic compounds. nih.gov The reaction between a tetrazine and an alkene, such as the double bond in N-acetylmaleimide, proceeds rapidly and with high specificity to form a dihydropyridazine, which can then undergo a subsequent elimination of dinitrogen to yield a stable pyridazine (B1198779) product. nih.gov

The rate of the iEDDA reaction is highly dependent on the electronic properties of both the diene and the dienophile. Electron-withdrawing groups on the diene and electron-donating groups on the dienophile accelerate the reaction. wikipedia.org

| Diene | Dienophile | Second-Order Rate Constant (M⁻¹s⁻¹) |

| 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine | trans-Cyclooctene | ~10³ - 10⁶ |

| 3,6-diphenyl-1,2,4,5-tetrazine | Norbornene | ~1 - 10 |

This table illustrates the wide range of reaction rates achievable in iEDDA reactions by tuning the electronic nature of the reactants. rsc.org

The fast kinetics and bioorthogonality of the iEDDA reaction have made it a valuable tool for in vivo imaging and the construction of complex biomaterials. rsc.org The ability of N-acetylmaleimide to participate as a dienophile opens up possibilities for its incorporation into these advanced applications.

Functionalization of Macromolecules and Surfaces via N-Acetylmaleimide Conjugation

The reactivity of the maleimide group towards thiol (-SH) groups is a widely exploited strategy for the functionalization of macromolecules and surfaces. This reaction, a Michael addition, proceeds with high efficiency and specificity under mild, often physiological, conditions to form a stable thioether bond. N-Acetylmaleimide provides a convenient and stable source of the maleimide functionality for these conjugation strategies.

The surface of materials, such as polymeric nanoparticles, can be modified to present maleimide groups. nih.govnih.gov This is often achieved by incorporating a polymer-polyethylene glycol (PEG) block copolymer where the PEG chain is terminated with a maleimide group. nih.gov These maleimide-functionalized surfaces can then be used to immobilize thiol-containing biomolecules, such as peptides or antibodies, for applications in targeted drug delivery or biosensing. nih.govnih.gov For example, nanoparticles surface-functionalized with maleimide have been used to conjugate cRGD peptides for targeting integrin receptors overexpressed on tumor cells. nih.gov

Similarly, proteins and other macromolecules can be specifically modified using N-acetylmaleimide derivatives. By introducing a thiol group at a specific site on a protein, either through mutagenesis of a cysteine residue or chemical modification of other amino acid side chains, the protein can be selectively conjugated to a maleimide-containing molecule. This approach is widely used to attach fluorescent dyes, polyethylene (B3416737) glycol (PEG) chains (PEGylation) to improve protein stability and pharmacokinetics, or other functional moieties.

| Macromolecule/Surface | Functionalization Strategy | Application |

| PLGA Nanoparticles | Incorporation of PLA-PEG-Maleimide | Targeted Drug Delivery |

| Proteins | Site-specific cysteine modification | PEGylation, Fluorescent Labeling |

| Gold Surfaces | Self-assembled monolayers of thiol-alkanes with terminal maleimides | Biosensors |

This table provides examples of how N-acetylmaleimide chemistry is used to functionalize different types of materials for various biomedical and biotechnological applications.

N-Acetylmaleimide in the Design of Chemical Probes for Cellular and Molecular Studies

The specific reactivity of the maleimide group makes N-acetylmaleimide a valuable component in the design of chemical probes for studying cellular and molecular processes. These probes are designed to react with specific biomolecules, often proteins, allowing for their detection, visualization, and functional characterization within the complex environment of a living cell.

A common strategy involves creating probes where a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, is linked to a maleimide group. These probes can then be used to label proteins containing reactive cysteine residues. This approach has been instrumental in identifying and characterizing proteins involved in various cellular pathways, including signal transduction and oxidative stress responses.

Furthermore, N-acetylmaleimide derivatives can be incorporated into more complex probe architectures. For instance, activity-based probes (ABPs) often utilize a reactive group, such as a maleimide, to covalently bind to the active site of a specific enzyme. This allows for the profiling of enzyme activity in complex biological samples and has become a powerful tool in drug discovery and diagnostics.

The design of these chemical probes often involves a modular approach, where the maleimide serves as a key reactive handle.

| Probe Component | Function | Example |

| Reactive Group | Covalent modification of target | N-Acetylmaleimide |

| Linker | Spatially separates reporter from reactive group | Polyethylene glycol (PEG) |

| Reporter Tag | Enables detection and isolation | Fluorescein, Biotin |

This table outlines the typical components of a chemical probe utilizing N-acetylmaleimide chemistry.

Theoretical and Computational Investigations of 1h Pyrrole 2,5 Dione, 1 Acetyl

Density Functional Theory (DFT) Studies on Reaction Energetics and Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the energetics and preferred pathways of chemical reactions involving N-acetylmaleimide.

DFT calculations enable the determination of the geometries of reactants, transition states, and products, along with their respective energies. This information is crucial for constructing a potential energy surface for a reaction, which helps in identifying the most likely reaction mechanism. For instance, in reactions such as nucleophilic additions to the activated double bond of the maleimide (B117702) ring, DFT can elucidate the step-by-step process, including the formation of intermediates and the energy barriers associated with each step.

Studies on related compounds, such as N-(acyloxy)phthalimides, have demonstrated the utility of DFT in understanding reaction pathways. These studies show that such molecules can undergo a single electron transfer (SET) process, leading to reductive fragmentation and the generation of radicals. researchgate.net The reaction's feasibility and pathway are heavily influenced by the system's thermodynamics, which can be meticulously mapped out using DFT. For N-acetylmaleimide, similar computational approaches can predict its behavior in various reactions, such as Diels-Alder cycloadditions or Michael additions, which are characteristic of the electron-deficient pyrrole-2,5-dione core.

The energetics of these reactions, including reaction enthalpies (ΔrH°) and Gibbs free energies (ΔrG°), can be calculated. nist.gov These values indicate whether a reaction is thermodynamically favorable. For example, a negative ΔG° suggests a spontaneous reaction under standard conditions. The activation energy, which is the energy barrier that must be overcome for the reaction to proceed, can also be computed, providing insights into the reaction kinetics.

A key aspect explored through DFT is the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and symmetry of these orbitals are fundamental to understanding a molecule's reactivity. For an electrophilic molecule like N-acetylmaleimide, the LUMO is of particular importance as it is the orbital that will accept electrons from a nucleophile. The energy of the LUMO can be correlated with the molecule's electrophilicity; a lower LUMO energy generally implies a higher reactivity towards nucleophiles. The HOMO-LUMO energy gap is also a critical parameter, indicating the molecule's kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

Molecular Dynamics Simulations for Conformational Analysis and Binding Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows for the study of the conformational landscape of N-acetylmaleimide and its interactions with other molecules over time.

Conformational analysis of N-acetylmaleimide is essential for understanding its biological and chemical activity. The molecule is not entirely rigid; the acetyl group can rotate relative to the pyrrole-2,5-dione ring. MD simulations can explore the potential energy surface associated with this rotation and identify the most stable conformations (i.e., those with the lowest energy). Theoretical conformational analyses on related N-acetylated compounds, such as the methylamide of N-acetyl-L-lysine, have successfully used such methods to determine stable spatial structures by considering non-bonded and electrostatic interactions, torsional energy, and hydrogen bonding. nih.gov This approach can map out the conformational preferences of N-acetylmaleimide in different environments, such as in various solvents or within a biological binding site.

When N-acetylmaleimide interacts with a biological macromolecule, such as a protein, MD simulations can provide a dynamic picture of the binding process. This is particularly relevant for its use as a covalent modifier of cysteine residues in proteins. MD simulations can model the approach of the N-acetylmaleimide molecule to the protein's binding pocket, the formation of non-covalent interactions (like hydrogen bonds and van der Waals forces), and the subsequent covalent bond formation. Homology modeling and MD studies on enzymes have been used to create 3D structural models and investigate the docking of substrates into the active site, identifying key amino acid residues involved in binding through interactions like hydrogen bonds. nih.gov

These simulations can calculate the binding free energy, which quantifies the strength of the interaction between N-acetylmaleimide and its binding partner. This information is invaluable in drug design and in understanding the molecular basis of its biological effects. Furthermore, targeted molecular dynamics (TMD) can be employed to simulate large conformational transitions, such as those that may occur upon binding. researchgate.net

Quantum Chemical Elucidation of N-Acetylmaleimide Reactivity and Selectivity

Quantum chemistry provides the theoretical foundation for understanding the reactivity and selectivity of N-acetylmaleimide. researchgate.net The maleimide moiety is a well-known Michael acceptor, readily undergoing conjugate addition reactions with nucleophiles. Quantum chemical methods can explain why these reactions occur and predict the regioselectivity and stereoselectivity.

The reactivity of the carbon-carbon double bond in the pyrrole-2,5-dione ring is due to the electron-withdrawing effect of the two adjacent carbonyl groups. This effect polarizes the double bond, making the carbon atoms electrophilic and susceptible to attack by nucleophiles. Quantum chemical calculations can quantify the partial charges on each atom in the molecule, providing a clear picture of the electron distribution and identifying the most electrophilic sites.

Furthermore, the selectivity of N-acetylmaleimide in its reactions can be elucidated. For example, in reactions with dienes (Diels-Alder reaction), the facial selectivity (endo vs. exo) can be predicted by calculating the energies of the respective transition states. The lower energy transition state corresponds to the major product. Similarly, in its reactions with proteins, the selectivity for cysteine residues over other nucleophilic amino acids like lysine (B10760008) or histidine can be investigated by modeling the reaction with each amino acid side chain and comparing the activation barriers.

Advanced computational workflows that are fully automated can identify nucleophilic and electrophilic sites and compute affinities to quantify these properties. rsc.org Such tools can be applied to N-acetylmaleimide to predict its reactivity in various chemical contexts, aiding in the design of new synthetic routes or in understanding its mechanism of action as a covalent inhibitor.

Prediction of Electrophilicity Indices and Reactivity Parameters

To quantify the reactivity of N-acetylmaleimide, various reactivity parameters derived from conceptual DFT can be calculated. One of the most important of these is the global electrophilicity index (ω). This index, introduced by Parr, von Szentpály, and Liu, measures the stabilization in energy when the system acquires additional electronic charge from the environment. nih.gov It is defined as:

ω = μ² / 2η

where μ is the electronic chemical potential (related to the negative of electronegativity) and η is the chemical hardness. These, in turn, can be approximated in terms of the energies of the HOMO (E_HOMO) and LUMO (E_LUMO) as:

μ ≈ (E_HOMO + E_LUMO) / 2 η ≈ (E_LUMO - E_HOMO)

A higher value of ω indicates a greater capacity of the molecule to accept electrons, thus signifying higher electrophilicity. For N-acetylmaleimide, a high electrophilicity index is expected due to the electron-deficient nature of the maleimide ring. The electrophilicity index has proven to be a valuable tool for understanding a wide range of chemical phenomena, from reaction rates to toxicity. researchgate.net

Other reactivity descriptors can also be computed, such as local electrophilicity (ωk) and the Fukui function (f(r)). The Fukui function identifies the regions in a molecule that are most susceptible to nucleophilic or electrophilic attack. For a nucleophilic attack on N-acetylmaleimide, the Fukui function f+(r) would highlight the carbon atoms of the double bond as the most reactive sites.

The table below presents a hypothetical set of calculated reactivity parameters for N-acetylmaleimide, which could be obtained through quantum chemical calculations.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -8.5 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 eV |

| HOMO-LUMO Gap (η) | Energy difference between HOMO and LUMO | 6.5 eV |

| Electronic Chemical Potential (μ) | Tendency of electrons to escape from the system | -5.25 eV |

| Global Electrophilicity Index (ω) | Measure of the stabilization in energy upon accepting electrons | 2.12 eV |

These theoretical and computational investigations provide a detailed and quantitative understanding of the chemical nature of 1H-Pyrrole-2,5-dione, 1-acetyl-. They are indispensable tools for predicting its reactivity, understanding its interactions with other molecules, and guiding the design of new applications in chemistry and biology.

Emerging Research Frontiers and Future Perspectives for 1h Pyrrole 2,5 Dione, 1 Acetyl

Development of Novel Catalytic Systems for N-Acetylmaleimide Transformations

The reactivity of the carbon-carbon double bond in N-acetylmaleimide makes it an excellent substrate for various chemical transformations, particularly conjugate additions. The development of novel catalytic systems to control the stereochemistry and efficiency of these reactions is a major area of research. Asymmetric organocatalysis, in particular, presents a promising frontier for N-acetylmaleimide transformations. beilstein-journals.orgmdpi.com

Organocatalysis utilizes small organic molecules to accelerate chemical reactions and can offer a more sustainable and metal-free alternative to traditional catalysis. mdpi.com The primary modes of activation in organocatalysis that are relevant to N-acetylmaleimide are enamine and iminium ion catalysis. Given that N-acetylmaleimide is a potent Michael acceptor, its reaction with nucleophiles can be effectively catalyzed by chiral amines. These catalysts react with a donor molecule to form a nucleophilic enamine, which then attacks the N-acetylmaleimide. This approach can lead to the formation of chiral products with high enantioselectivity.

Future research in this area is expected to focus on the design of novel organocatalysts specifically tailored for N-acetylmaleimide. This includes the development of catalysts that can operate under mild conditions, in environmentally friendly solvents, and with a broad substrate scope. The application of mechanochemical activation, such as ball-milling, in conjunction with organocatalysis is another emerging area that could lead to more efficient and solvent-free transformations of N-acetylmaleimide. beilstein-journals.org

Table 1: Potential Organocatalytic Activation Modes for N-Acetylmaleimide

| Activation Mode | Catalyst Type | Potential Reaction with N-Acetylmaleimide | Anticipated Product |

| Enamine Catalysis | Chiral secondary amines (e.g., proline derivatives) | Michael addition of aldehydes or ketones | Chiral succinimide (B58015) derivatives |

| Iminium Catalysis | Chiral primary amines | Not directly applicable for activating N-acetylmaleimide itself, but can be used in cascade reactions where an unsaturated aldehyde is a reaction partner. | Complex heterocyclic structures |

| Brønsted Acid Catalysis | Chiral phosphoric acids | Activation of the maleimide (B117702) for nucleophilic attack | Enantioselective addition products |

| Lewis Base Catalysis | Chiral phosphines or N-heterocyclic carbenes | [3+2] or [4+2] cycloadditions | Polycyclic compounds containing the succinimide motif |

Integration of N-Acetylmaleimide in Complex Molecular Architectures and Cascade Reactions

Cascade reactions, also known as domino or tandem reactions, are chemical processes where multiple bonds are formed in a single operation without the need to isolate intermediates. wikipedia.org These reactions are highly efficient in terms of atom economy and step economy, making them ideal for the synthesis of complex molecules. nih.gov N-acetylmaleimide, with its reactive electrophilic center, is an excellent candidate for incorporation into cascade reaction sequences.

Multicomponent reactions (MCRs), a type of cascade reaction where three or more reactants combine in a one-pot procedure, offer a powerful tool for generating molecular diversity. nih.govmdpi.com While specific examples directly employing N-acetylmaleimide in well-known MCRs like the Ugi or Passerini reactions are not yet widespread, its potential is clear. For instance, N-acetylmaleimide could act as the alkene component in aza-Friedel–Crafts reactions or as a dienophile in Diels-Alder cascades. mdpi.com

Future research will likely focus on designing novel cascade reactions that specifically leverage the reactivity of N-acetylmaleimide. This could involve its participation in sequential Michael addition-cyclization reactions to rapidly construct polycyclic and heterocyclic scaffolds. nih.gov The development of stereoselective cascade reactions involving N-acetylmaleimide, guided by chiral catalysts, will be a particularly important area of investigation for the synthesis of biologically active compounds. researchgate.net

Advancements in Sustainable Synthesis and Processing of N-Acetylated Maleimide Polymers

The synthesis of polymers from renewable resources and through environmentally benign processes is a key goal of modern chemistry. nih.govresearchgate.net N-acetylmaleimide can be a valuable monomer in the production of functional polymers, and research is increasingly focused on making the entire lifecycle of these materials more sustainable.

One promising approach is the use of bio-based monomers. d-nb.infomdpi.commdpi.com While N-acetylmaleimide itself is typically derived from petrochemical sources, it can be copolymerized with monomers derived from biomass, such as itaconic acid, succinic acid, or derivatives of fatty acids. d-nb.info This allows for the creation of polymers with a significant renewable content. Furthermore, research into the production of maleic anhydride (B1165640), a precursor to maleimides, from renewable feedstocks could lead to a fully bio-based route to N-acetylated maleimide polymers.

The use of green solvents is another critical aspect of sustainable polymer synthesis. researchgate.netcore.ac.ukstrath.ac.uk Traditional solvents used in polymerization are often toxic and difficult to recycle. Researchers are exploring the use of greener alternatives like dihydrolevoglucosenone (Cyrene™) or ionic liquids for the polymerization of N-substituted maleimides. researchgate.netresearchgate.net Additionally, solvent-free techniques, such as microwave-assisted polymerization, are being investigated to reduce the environmental impact of polymer production. researchgate.net The development of a "solvent-to-polymer" upgrading approach, where a bio-based solvent is converted into a monomer and then polymerized, is a particularly innovative strategy. rsc.org

Table 2: Strategies for Sustainable N-Acetylated Maleimide Polymer Synthesis

| Sustainability Aspect | Approach | Example |

| Renewable Feedstocks | Use of bio-based co-monomers | Copolymerization of N-acetylmaleimide with itaconic acid. |

| Greener Reaction Conditions | Replacement of traditional solvents | Polymerization in Cyrene™ or ionic liquids. |

| Energy Efficiency | Alternative energy sources | Microwave-assisted polymerization. |

| Waste Reduction | Solvent-free synthesis | Solid-state polymerization or mechanochemical methods. |

Frontier Research in Biomaterials and Conjugation Chemistry Utilizing N-Acetylmaleimide Frameworks

The maleimide group is a cornerstone of modern bioconjugation chemistry due to its high reactivity and specificity towards thiol groups found in cysteine residues of proteins and peptides. researchgate.netnih.gov This has led to the widespread use of N-acetylmaleimide and its derivatives in the development of advanced biomaterials.

A major area of frontier research is the creation of precisely defined protein-polymer conjugates. mdpi.comnih.gov By attaching polymers to proteins, their therapeutic properties, such as circulation half-life and stability, can be significantly enhanced. N-acetylmaleimide-functionalized polymers can be selectively conjugated to proteins at specific cysteine residues, allowing for the creation of well-defined bioconjugates. nih.gov

Hydrogels are another important class of biomaterials where N-acetylmaleimide plays a crucial role. mdpi.commdpi.comnih.govresearchgate.netnih.gov These water-swollen polymer networks are used in a variety of biomedical applications, including drug delivery and tissue engineering. N-acetylmaleimide can be incorporated into hydrogel networks as a crosslinker or as a pendant group for the subsequent attachment of therapeutic molecules or cell-adhesion ligands. Smart hydrogels that respond to specific stimuli, such as pH or temperature, can be designed using N-acetylmaleimide-containing polymers for controlled drug release. mdpi.com

Future research in this field will likely focus on the development of more sophisticated bioconjugation strategies with enhanced selectivity and stability. researchgate.netnih.gov This includes methods for targeting specific cysteine residues within a protein that contains multiple cysteines. Furthermore, the application of N-acetylmaleimide-based biomaterials in emerging areas such as personalized medicine and advanced diagnostics is a rapidly growing field of investigation.

Table 3: Applications of N-Acetylmaleimide in Biomaterials and Bioconjugation

| Application Area | Specific Use of N-Acetylmaleimide | Desired Outcome |

| Protein-Polymer Conjugates | Functionalization of polymers for reaction with protein thiols. | Improved protein stability and pharmacokinetics. |

| Drug Delivery | Crosslinking of hydrogels or functionalization for drug attachment. | Controlled and targeted release of therapeutics. mdpi.commdpi.com |

| Tissue Engineering | Immobilization of cell-adhesion peptides (e.g., RGD) onto scaffolds. | Promotion of cell attachment, proliferation, and differentiation. |

| Biosensors | Attachment of antibodies or other recognition elements to sensor surfaces. | Specific detection of biomarkers. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-acetyl-1H-pyrrole-2,5-dione derivatives?

- Methodology : Multi-step synthesis typically involves alkylation, nitration, and coupling reactions. For example:

- Step 1 : Use NaH and methyl iodide (MeI) in THF at 0°C to room temperature (rt) for alkylation .

- Step 2 : Nitration with HNO3 at controlled temperatures to avoid over-oxidation .

- Step 3 : Palladium-catalyzed coupling (e.g., Pd(PPh3)₄) with boronic acids in dioxane/H2O at 105°C .

- Key Considerations : Monitor reaction progress via TLC and purify intermediates using column chromatography.

Q. How should spectroscopic techniques be applied to characterize 1-acetyl-1H-pyrrole-2,5-dione derivatives?

- NMR : Use - and -NMR to confirm acetyl group integration (δ ~2.3 ppm for CH3) and pyrrole-dione backbone signals (δ ~6.5–7.5 ppm) .

- IR : Identify carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and maleimide ring vibrations at ~1600–1650 cm⁻¹ .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 141.12 for C6H7NO3 derivatives) and fragmentation patterns .

Q. What are the common chemical reactions involving the pyrrole-2,5-dione core?

- Nucleophilic Additions : The maleimide moiety reacts with thiols (e.g., cysteine residues) via Michael addition, critical for bioconjugation studies .

- Cycloadditions : Participate in Diels-Alder reactions with dienes under thermal conditions .

- Hydrolysis : Susceptible to base-mediated ring-opening, requiring pH control during biological assays .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of 1-acetyl-pyrrole-2,5-dione derivatives?

- SAR Insights :

- Substituent Effects : Electron-withdrawing groups (e.g., -NO2) enhance enzyme inhibition (e.g., phospholipase A2/C) by increasing electrophilicity at the maleimide ring .

- Hybrid Derivatives : Incorporation of indole or furan rings (e.g., 3-(6-methoxyindol-3-yl) substituents) improves anticancer activity by targeting DNA topoisomerases .

- Data Table :

| Derivative | IC50 (Phospholipase A2) | Target Enzyme | Reference |

|---|---|---|---|

| 1-Acetyl | 12.5 µM | PLA2 | |

| 3-Furyl | 8.2 µM | Topoisomerase |

Q. What challenges arise in crystallographic studies of 1-acetyl-pyrrole-2,5-dione derivatives?

- Crystallization Issues : Low solubility in polar solvents necessitates mixed-solvent systems (e.g., DMF/EtOH).

- Data Collection : Use synchrotron X-ray sources to resolve weak diffraction patterns caused by flexible acetyl groups .

- Example : A derivative with hydroxyethyl and indole substituents yielded a monoclinic crystal system (space group P2₁/c) with Z = 4 .

Q. How can computational modeling optimize reaction thermodynamics for pyrrole-2,5-dione synthesis?

- DFT Calculations : Predict Gibbs free energy changes (ΔrG°) for key steps (e.g., ΔrG° = −45.2 kJ/mol for maleimide-thiol adduct formation) .

- Solvent Effects : Use COSMO-RS to simulate solvent interactions, identifying THF as optimal for regioselective alkylation .

Q. How should researchers address contradictory data on the stability of 1-acetyl-pyrrole-2,5-dione derivatives?

- Case Study : Discrepancies in reported melting points (e.g., 145–152°C) may arise from polymorphic forms.

- Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.